![molecular formula C16H17N3O B2564125 N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide CAS No. 2411304-73-7](/img/structure/B2564125.png)
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide, also known as BMY-7378, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of imidazoline receptor ligands, which have been found to have potential therapeutic applications for a variety of medical conditions.
Mécanisme D'action
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide acts as an imidazoline receptor ligand, which binds to the imidazoline receptors in the brain and other tissues. This binding activates a signaling pathway that leads to the regulation of various physiological processes, including blood pressure, glucose metabolism, and mood regulation. This compound has also been found to modulate the activity of the dopamine system in the brain, which is involved in the regulation of drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the regulation of blood pressure, glucose metabolism, and mood regulation. It has also been found to reduce drug-seeking behavior in preclinical models. This compound has been found to have a high affinity for the imidazoline receptors, which allows it to have a potent effect on these physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide in lab experiments is that it is a highly specific ligand for the imidazoline receptors, which allows researchers to study the effects of imidazoline receptor activation with a high degree of specificity. However, one limitation of using this compound is that it is a relatively new compound, and its effects on human physiology are not yet fully understood. Additionally, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide. One area of research could focus on the development of more efficient synthesis methods for this compound, which could increase its availability for researchers. Additionally, further research could be done to understand the specific physiological processes that are regulated by imidazoline receptor activation, and how this compound could be used to modulate these processes. Finally, future research could focus on the potential therapeutic applications of this compound for a variety of medical conditions, including hypertension, diabetes, and drug addiction.
Méthodes De Synthèse
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-bromoacetophenone with 2-methylimidazole to form 2-(1-methylimidazol-2-yl)acetophenone. This intermediate is then reacted with benzylamine to form N-benzyl-2-(1-methylimidazol-2-yl)acetamide. Finally, this intermediate is reacted with propargyl bromide to form this compound.
Applications De Recherche Scientifique
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide has been found to have potential therapeutic applications for a variety of medical conditions, including hypertension, diabetes, and depression. It acts as an imidazoline receptor ligand, which has been found to play a role in the regulation of blood pressure, glucose metabolism, and mood regulation. This compound has also been found to have potential applications in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in preclinical models.
Propriétés
IUPAC Name |
N-[(5-benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-7-16(20)18-12-15-17-11-14(19(15)2)10-13-8-5-4-6-9-13/h4-6,8-9,11H,10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZWPWLIKMVRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=C(N1C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

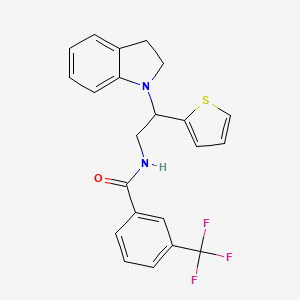
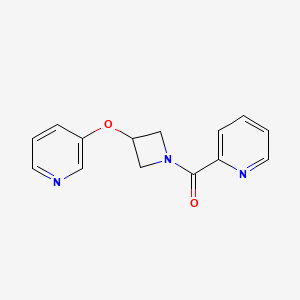
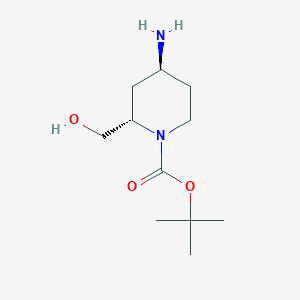
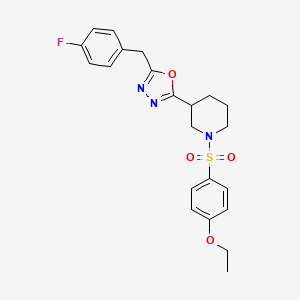
![(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2564049.png)
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564051.png)

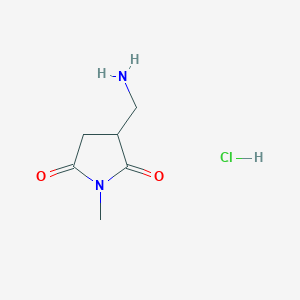
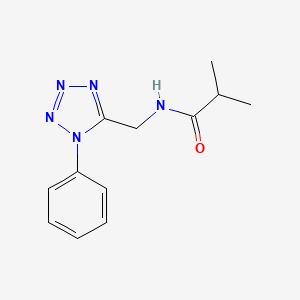
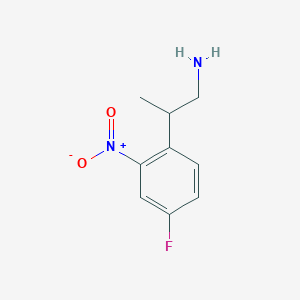
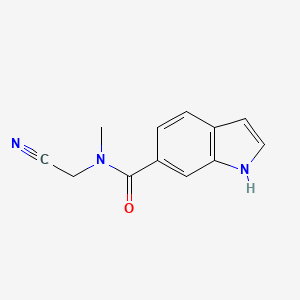
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2564061.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2564064.png)